molecular formula C15H24N2 B1310987 N-(4-Piperidin-1-ylbenzyl)-N-Propylamine CAS No. 852180-56-4

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine

Cat. No.: B1310987
CAS No.: 852180-56-4
M. Wt: 232.36 g/mol
InChI Key: ARYMGIDXUZMGHA-UHFFFAOYSA-N
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Description

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine is an organic compound that features a piperidine ring attached to a benzyl group, which is further connected to a propylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine typically involves the reaction of 4-(piperidin-1-yl)benzyl chloride with propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted benzyl derivatives.

Scientific Research Applications

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

Mechanism of Action

The mechanism of action of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring and benzyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Piperidin-1-ylbenzyl)cyclopropanamine
  • N-(4-Piperidin-1-ylbenzyl)methylamine

Uniqueness

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine is unique due to its specific combination of a piperidine ring, benzyl group, and propylamine moiety. This structure imparts distinct chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-10-16-13-14-6-8-15(9-7-14)17-11-4-3-5-12-17/h6-9,16H,2-5,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYMGIDXUZMGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427642
Record name N-(4-Piperidin-1-ylbenzyl)-N-Propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-56-4
Record name 4-(1-Piperidinyl)-N-propylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Piperidin-1-ylbenzyl)-N-Propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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